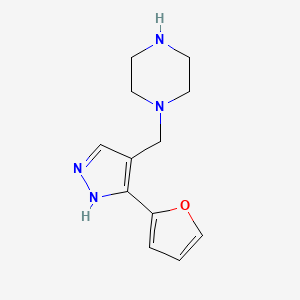

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine

Beschreibung

1-((3-(Furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is a heterocyclic compound featuring a pyrazole core substituted with a furan ring at the 3-position and a piperazine moiety linked via a methyl group at the 4-position. This structure combines aromatic heterocycles (furan and pyrazole) with a flexible piperazine group, making it a candidate for diverse biological applications, particularly in medicinal chemistry. Its synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution, as seen in related pyrazole-piperazine hybrids .

Eigenschaften

IUPAC Name |

1-[[5-(furan-2-yl)-1H-pyrazol-4-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-11(17-7-1)12-10(8-14-15-12)9-16-5-3-13-4-6-16/h1-2,7-8,13H,3-6,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBKCNVBSNRRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(NN=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemische Analyse

Biochemical Properties

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the furan ring in the compound is known for its reactivity and can participate in electrophilic substitution reactions. The pyrazole ring can interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating them. Additionally, the piperazine moiety can form hydrogen bonds with proteins, affecting their conformation and activity. These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling. It can also affect the expression of genes involved in oxidative stress responses and inflammation. Furthermore, the compound can alter cellular metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle. These effects demonstrate the compound’s potential to influence cell function and health.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular function, such as changes in gene expression and metabolic activity. These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, such as oxidative stress and inflammation. Threshold effects have been observed, where the compound’s biological activity changes dramatically at certain dosage levels. These findings underscore the importance of dosage considerations in the compound’s application and study.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. It can also affect the citric acid cycle by modulating the activity of key enzymes. These interactions highlight the compound’s role in regulating metabolic pathways and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. For instance, the compound can bind to plasma proteins, affecting its distribution in the bloodstream. Additionally, the compound can be taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments. These transport and distribution mechanisms are important for understanding the compound’s biological effects.

Biologische Aktivität

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is a complex organic compound characterized by the presence of a piperazine ring, a pyrazole moiety, and a furan group. This molecular structure positions it within the realm of heterocyclic compounds, which are extensively studied for their diverse biological activities and therapeutic potentials. The compound's formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Features

The unique combination of the furan, pyrazole, and piperazine rings in this compound suggests potential interactions with various biological targets. The individual components contribute distinct properties:

- Furan : Known for its role in drug design due to its ability to participate in various chemical reactions.

- Pyrazole : Exhibits anti-inflammatory, analgesic, and anticonvulsant activities.

- Piperazine : Commonly found in many pharmaceutical agents, often enhancing pharmacological effects through its ability to interact with neurotransmitter receptors.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, possess a range of biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives can exhibit significant antibacterial and antifungal properties. For instance:

- In vitro studies demonstrated that certain pyrazole compounds have Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Pyrazole-based compounds have been explored for their anti-inflammatory effects. For example:

- A series of pyrazole derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium . Specific compounds showed IC50 values ranging from 60 to 70 μg/mL.

Antitumor Activity

Emerging research suggests potential anticancer properties:

- Compounds structurally related to this compound have displayed promising results against various cancer cell lines with IC50 values in the sub-micromolar range .

Case Study: Synthesis and Evaluation

A recent study synthesized various pyrazole derivatives including this compound. The synthesized compounds were evaluated for their biological activities:

- Synthesis Method : Multi-step reactions were employed to create derivatives with varying substituents on the pyrazole ring.

- Biological Testing : The resultant compounds were subjected to antimicrobial assays, revealing significant activity against both gram-positive and gram-negative bacteria.

Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine, exhibit significant anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study: Lung Cancer

A notable study investigated the cytotoxic effects of pyrazole derivatives against lung carcinoma cell lines (A549). The results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds similar to this compound have shown efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways . This suggests potential applications in treating chronic inflammatory diseases.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazole-based compounds. They have demonstrated effectiveness against various bacterial strains, indicating their potential use in developing new antibiotics .

Analgesic Properties

Analgesic effects have been observed in studies involving pyrazole derivatives, suggesting their utility in pain management therapies. The mechanism often involves modulation of pain pathways and neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole ring or piperazine moiety can significantly influence biological activity. For instance, modifications that enhance lipophilicity may improve cellular uptake and bioavailability, leading to enhanced therapeutic effects.

Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural Modifications in Pyrazole and Piperazine Moieties

Substituents on the Pyrazole Ring

- Furan vs. Thiophene-containing analogs have shown comparable anticancer activity to furan derivatives in chalcone hybrids, suggesting bioisosteric equivalence in certain contexts . 1-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine (CAS: 1516312-66-5, ): The trifluoromethyl group introduces strong electron-withdrawing effects, which may alter binding affinity to targets like enzymes or receptors. This substitution could improve metabolic stability compared to the furan group .

Linker Between Pyrazole and Piperazine

- Methyl vs. This contrasts with the direct methyl linkage in the target compound, which restricts mobility but may enhance selectivity .

Physicochemical Properties

- Solubility : Piperazine derivatives generally exhibit moderate water solubility due to the basic nitrogen atoms. The furan group in the target compound reduces lipophilicity (clogP ~2.1 estimated) compared to thiophene (clogP ~2.8) or trifluoromethyl (clogP ~3.0) analogs, impacting bioavailability .

- Stability : Furan rings are prone to oxidative degradation, whereas thiophene and trifluoromethyl groups offer greater metabolic resistance. Piperazine’s susceptibility to N-dealkylation may require structural optimization for in vivo applications .

Key Comparative Data Table

*Estimated using fragment-based methods.

Vorbereitungsmethoden

General Synthetic Approach to Pyrazole Derivatives with Furan Substituents

Pyrazole derivatives bearing heteroaryl groups such as furan are commonly synthesized via cyclocondensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds or related precursors. The key steps often include:

- Formation of hydrazones or hydrazonoyl chlorides from appropriate hydrazides.

- Generation of nitrilimines or related 1,3-dipoles in situ.

- Cycloaddition or cyclocondensation with carbonyl compounds or enones to form the pyrazole ring.

- Subsequent functionalization at the pyrazole 4-position to introduce substituents such as piperazine.

For example, a reported method involves chlorination of a furan-2-carbohydrazide derivative to form a hydrazonoyl chloride intermediate, which upon reaction with acetylacetone in ethanolic sodium ethoxide undergoes a [3+2] cycloaddition yielding the pyrazole scaffold substituted with furan at the 3-position.

Specific Preparation of 3-(Furan-2-yl)-1H-pyrazole Core

The 3-(furan-2-yl)-1H-pyrazole nucleus is typically prepared by:

- Starting from furan-2-carbohydrazide or related hydrazine derivatives.

- Conversion to hydrazonoyl chlorides or hydrazones.

- Reaction with β-dicarbonyl compounds such as acetylacetone or chalcones to form pyrazolines.

- Oxidative aromatization or dehydration to yield the pyrazole ring.

This method is supported by the work of Hassaneen et al., who demonstrated the formation of pyrazoles via nitrilimine intermediates generated from hydrazonoyl chlorides reacting with acetylacetone. Other approaches utilize cyclocondensation between hydrazines and α,β-unsaturated ketones or aldehydes, sometimes in the presence of catalysts such as copper triflate or ionic liquids, to obtain substituted pyrazoles in good yields.

Representative Synthetic Scheme Summary

Research Findings and Optimization Notes

- Catalyst Reuse and Green Chemistry: Copper triflate and ionic liquids have been employed as catalysts for pyrazole formation with high yields (~82%) and catalyst reuse up to four cycles without significant loss of activity.

- Regioselectivity: The cyclocondensation methods allow regioselective synthesis of 4-substituted pyrazoles, enabling targeted functionalization at the methyl position for piperazine attachment.

- Versatility of Intermediates: The use of aldehyde or alcohol intermediates at the 4-position of the pyrazole ring provides versatile handles for nucleophilic substitution or reductive amination to introduce piperazine groups.

- Yield and Purity: Reported yields for pyrazole formation and subsequent functionalization steps range broadly from 60% to over 90%, depending on the specific substrates and reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.